molecular formula C11H15NO2 B1393255 3-[(3-Methoxybenzyl)oxy]azetidine CAS No. 1220021-66-8

3-[(3-Methoxybenzyl)oxy]azetidine

Cat. No. B1393255
M. Wt: 193.24 g/mol
InChI Key: IVCZMEAGZZPMRS-UHFFFAOYSA-N
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Description

“3-[(3-Methoxybenzyl)oxy]azetidine” is a chemical compound with the empirical formula C11H15NO2 . It is a solid substance and has a molecular weight of 193.24 . This compound finds extensive applications in scientific research due to its unique properties.


Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 15 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Azetidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-Methoxybenzyl)oxy]azetidine” include its empirical formula (C11H15NO2), molecular weight (193.24), and its solid form . More detailed properties like melting point, boiling point, etc., are not available in the current literature.

Scientific Research Applications

1. Discovery of BAF312 (Siponimod)

BAF312 (Siponimod), discovered through de novo design using FTY720 as the chemical starting point, includes derivatives of the chemical structure related to 3-[(3-Methoxybenzyl)oxy]azetidine. This compound has completed phase 2 clinical trials in patients with relapsing-remitting multiple sclerosis (Pan et al., 2013).

2. Development of Ceralifimod (ONO-4641)

Ceralifimod (ONO-4641) is a sphingosine-1-phosphate (S1P) receptor agonist that includes a similar structure to 3-[(3-Methoxybenzyl)oxy]azetidine. It's used in the treatment of autoimmune diseases such as multiple sclerosis, showing high selectivity and potency in clinical studies (Kurata et al., 2017).

3. Synthesis of Chiral Tetrasubstituted Azetidines

Research on the synthesis of chiral tetrasubstituted azetidines, including derivatives of 3-[(3-Methoxybenzyl)oxy]azetidine, has been conducted. These compounds have potential applications in medicinal chemistry due to their unique structural properties (Marichev et al., 2019).

4. Therapeutic Efficacy in Type 1 Diabetes Mellitus

The therapeutic efficacy of compounds related to 3-[(3-Methoxybenzyl)oxy]azetidine, such as ONO-4641, has been explored in preclinical models of Type 1 Diabetes Mellitus. These studies reveal potential immunomodulatory effects that could be beneficial in treating autoimmune diseases (Shioya et al., 2021).

5. Development of Novel Antibiotics

Research into substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which are related to 3-[(3-Methoxybenzyl)oxy]azetidine, has led to the development of a new class of heteroatom-activated beta-lactam antibiotics. These compounds have shown significant activity against Gram-negative bacteria, highlighting their potential as therapeutic agents (Woulfe & Miller, 1985).

properties

IUPAC Name

3-[(3-methoxyphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCZMEAGZZPMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxybenzyl)oxy]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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